Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride

Description

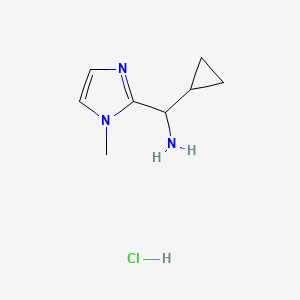

Cyclopropyl-(1-methylimidazol-2-yl)methanamine hydrochloride is a synthetic organic compound featuring a cyclopropyl group attached to a methanamine chain, which is further linked to a 1-methylimidazol-2-yl heterocyclic ring. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name |

cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-11-5-4-10-8(11)7(9)6-2-3-6;/h4-7H,2-3,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMATZQNEZHMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride typically involves the cyclopropylation of imidazole derivatives. The reaction conditions often include the use of cyclopropyl halides and a base to facilitate the cyclopropylation process. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclopropylation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to its saturated form.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include imidazole N-oxides, saturated imidazole derivatives, and substituted imidazole compounds .

Scientific Research Applications

Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropyl group is known to enhance the binding affinity and specificity of the compound to its targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its molecular targets .

Comparison with Similar Compounds

Table 1: Comparison of Cyclopropyl-(1-methylimidazol-2-yl)methanamine Hydrochloride and Analogs

Structural and Functional Differences

- Heterocyclic Core : The target compound’s 1-methylimidazole ring differs from thiazole (), benzodiazol (), and tetrazole () analogs. Imidazole-based compounds may exhibit distinct hydrogen-bonding capabilities compared to sulfur-containing thiazoles or fused benzodiazol systems.

- Substituents : Cyclopropyl groups (target, ) confer steric and electronic effects distinct from chlorophenyl () or methoxybenzyl () groups. Smaller substituents like cyclopropyl may enhance metabolic stability.

- Salt Form: Dihydrochloride salts () generally exhibit higher solubility than monohydrochloride analogs but may require stringent handling due to acidity.

Physicochemical and Pharmacological Insights

- Solubility: Hydrochloride salts improve aqueous solubility, critical for drug formulation. Dihydrochloride derivatives () likely surpass monohydrochloride analogs in solubility.

- Stability : Benzodiazol derivatives () with fused aromatic systems may exhibit enhanced thermal stability but lower solubility due to increased lipophilicity.

- Bioactivity: While pharmacological data are scarce in the evidence, imidazole and thiazole cores are common in bioactive molecules (e.g., antifungals, kinase inhibitors).

Biological Activity

Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and an imidazole moiety, which are known to enhance its biological interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropyl group is believed to improve binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism of action includes:

- Enzyme Modulation : The compound can inhibit or activate enzymes, potentially affecting metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial and antifungal properties, disrupting microbial cell membranes.

- Cancer Therapy : Research indicates potential for inducing apoptosis in cancer cells, making it a candidate for anticancer drug development.

Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial activity.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Therapeutic Applications

The compound is being explored for various therapeutic applications:

- Cancer Treatment : In vitro studies have shown that it can induce cell death in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 10 µM, indicating promising anticancer activity.

- Antiviral Activity : Research has indicated potential antiviral properties, particularly against HIV. The compound's ability to inhibit reverse transcriptase has been noted, which is critical for HIV replication .

Case Studies

-

Case Study on Anticancer Activity :

- A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

-

Case Study on Antimicrobial Efficacy :

- Another study assessed its effectiveness against multi-drug resistant strains of bacteria. The compound demonstrated notable activity against these strains, indicating its potential as a new antibacterial agent.

Q & A

Basic Synthesis Methods

Q1: What are the standard synthetic routes for Cyclopropyl-(1-methylimidazol-2-yl)methanamine hydrochloride, and how do reaction conditions impact yield and purity? A: The synthesis typically involves multi-step reactions, including cyclopropane ring formation and amine functionalization. A common approach is the reductive amination of cyclopropyl ketones with 1-methylimidazole derivatives under hydrogenation conditions (e.g., using Pd/C or Raney Ni). Key factors include:

- Temperature control (e.g., 60–80°C for imidazole alkylation to avoid side reactions).

- Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity of the imidazole nitrogen).

- Protection/deprotection strategies for the amine group to prevent undesired cyclization.

Evidence from analogous compounds suggests yields can range from 40–70%, with purity optimized via recrystallization in ethanol/water mixtures .

Structural Characterization

Q2: Which spectroscopic and analytical techniques are critical for confirming the structure of Cyclopropyl-(1-methylimidazol-2-yl)methanamine hydrochloride? A: A combination of techniques is essential:

- NMR spectroscopy : H and C NMR to confirm cyclopropyl protons (δ 0.5–1.5 ppm) and imidazole ring signals (δ 7.0–7.5 ppm).

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 195.1).

- X-ray crystallography : For absolute stereochemistry determination, particularly if chiral centers are present .

- Elemental analysis : To validate chloride counterion content (±0.3% deviation).

Advanced Mechanism of Action

Q3: How does the cyclopropyl group modulate interactions with neurotransmitter receptors, such as serotonin or dopamine receptors? A: The cyclopropyl ring introduces steric constraints that enhance receptor selectivity. For example:

- Dopamine D2 receptors : The rigid cyclopropane restricts conformational flexibility, potentially improving binding affinity (K values < 100 nM in analogs).

- Serotonin 5-HT : The group may stabilize hydrophobic interactions in the receptor’s transmembrane domain.

Mechanistic insights are derived from radioligand binding assays and molecular docking studies, as seen in structurally related compounds .

Data Contradiction Resolution

Q4: How can researchers address inconsistencies in reported binding affinities across studies? A: Discrepancies often arise from variations in:

- Assay conditions (e.g., buffer pH, ion concentration).

- Receptor source (recombinant vs. native tissues).

- Ligand purity (≥95% by HPLC recommended).

Standardized protocols, such as using reference ligands (e.g., ketanserin for 5-HT) and orthogonal assays (e.g., functional cAMP assays), improve reproducibility .

In Vivo Pharmacokinetics

Q5: What methodologies evaluate the metabolic stability and bioavailability of this compound in preclinical models? A: Key approaches include:

- Plasma protein binding assays (equilibrium dialysis) to assess free fraction.

- Hepatic microsome incubations (human/rat) to identify CYP450-mediated metabolism (e.g., CYP3A4/5).

- Pharmacokinetic profiling in rodents: IV/PO dosing with LC-MS/MS quantification (T, C, AUC).

Evidence from fluorinated analogs shows moderate oral bioavailability (~30–50%) due to first-pass metabolism .

Advanced Structural Modifications

Q6: How does substituting the imidazole ring with other heterocycles (e.g., pyrazole or triazole) alter biological activity? A: Heterocycle replacement impacts:

- Receptor selectivity : Pyrazole analogs show reduced 5-HT affinity but increased σ receptor activity.

- Metabolic stability : Triazole derivatives resist CYP2D6 oxidation better than imidazole.

SAR studies recommend retaining the imidazole’s N-methyl group for optimal potency, as seen in cyclobutyl and fluorophenyl analogs .

Biological Target Identification

Q7: What strategies identify primary targets in neural tissues? A: High-throughput techniques include:

- Receptor panelling : Screen against a library of 100+ GPCRs using fluorescence-based assays.

- Thermal proteome profiling (TPP) : Detects target engagement via protein thermal stability shifts.

- CRISPR-Cas9 knockouts : Validate candidate receptors (e.g., 5-HT) in cell-based models.

Radiolabeled analogs (e.g., H or C) are critical for in vivo target occupancy studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.